

# 3-Chloro-4-methoxycinnamic acid basic properties

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxycinnamic acid

CAS No.: 220353-69-5; 58236-76-3

Cat. No.: B2907582

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Title: **3-Chloro-4-methoxycinnamic Acid (3-Cl-4-MCA):** A Technical Guide to Its Physicochemical Properties, Environmental Chemistry, and Pharmacological Applications

## Executive Summary

**3-Chloro-4-methoxycinnamic acid (3-Cl-4-MCA)** is a halogenated derivative of cinnamic acid that occupies a unique intersection between environmental analytical chemistry and advanced pharmacological development. Originally identified as a persistent, toxic transformation product of the widely used UV filter 2-ethylhexyl-4-methoxycinnamate (EHMC) in chlorinated water systems[1][2], this compound has recently garnered significant attention in drug discovery. Its unique structural motif—an electron-withdrawing chlorine atom paired with an electron-donating methoxy group—confers enhanced lipophilicity and electrophilic reactivity. Today, it is actively utilized as an intervention catalyst to overcome antifungal drug tolerance[3] and as a starter precursor in synthetic enzymology for anti-aging polyketide discovery[4].

This guide synthesizes the fundamental properties, mechanistic formation pathways, and validated experimental protocols associated with 3-Cl-4-MCA.

## Physicochemical Profiling & Structural Causality

Understanding the baseline properties of 3-Cl-4-MCA is critical for predicting its behavior in both aqueous environmental matrices and biological systems.

Table 1: Fundamental Physicochemical Properties

Property	Value / Description
CAS Registry Number	58236-76-3[5]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>3</sub> [5][6]
Molecular Weight	212.63 g/mol [5][6]
Melting Point	245 - 249 °C[7]
Physical State	Solid (Combustible)[5]
SMILES String	<chem>COc1ccc(\C=C\C(O)=O)cc1Cl</chem> [5]
Hazard Classification	Acute Tox. 4 (Oral); Warning (H302)[5]

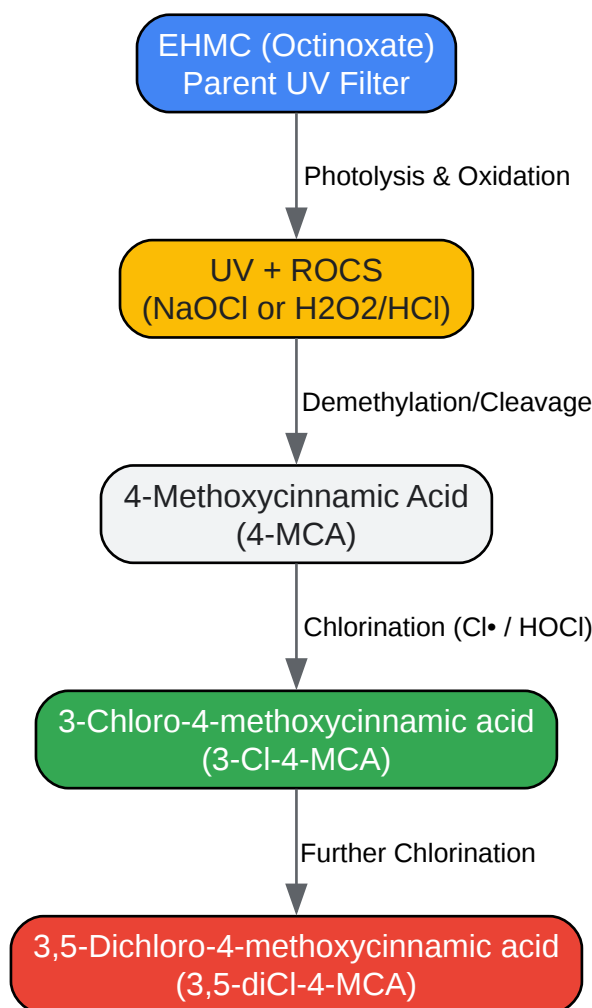
**Structural Causality:** The biological and environmental behavior of 3-Cl-4-MCA is governed by the push-pull electronic effect on its phenyl ring. The methoxy group at the para (C4) position donates electron density via resonance, while the chlorine atom at the meta (C3) position exerts an inductive electron-withdrawing effect. This specific halogenation increases the molecule's overall lipophilicity (higher logP) compared to standard cinnamic acid.

Consequently, 3-Cl-4-MCA exhibits a higher bioconcentration factor (BCF) and environmental persistence[2], while simultaneously demonstrating superior membrane permeability—a critical factor for penetrating fungal cell walls in pharmacological applications[3].

## Environmental Chemistry: The EHMC Degradation Pathway

In environmental matrices, 3-Cl-4-MCA is rarely introduced directly; rather, it is synthesized in situ through the advanced oxidation and chlorination of EHMC (Octinoxate), a ubiquitous organic UV filter[2][8].

When EHMC is exposed to UV radiation in the presence of reactive oxygen and chlorine species (ROCS)—such as sodium hypochlorite (NaOCl) in swimming pools or H<sub>2</sub>O<sub>2</sub>/HCl systems in wastewater treatment—the ester bond undergoes demethylation and cleavage to form 4-methoxycinnamic acid (4-MCA)[1][8]. Subsequent electrophilic aromatic substitution by chlorine radicals (Cl•) or hypochlorous acid (HOCl) yields 3-Cl-4-MCA, and eventually 3,5-dichloro-4-methoxycinnamic acid[1][8].



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Caption: Photodegradation pathway of EHMC into chlorinated cinnamic acid derivatives.

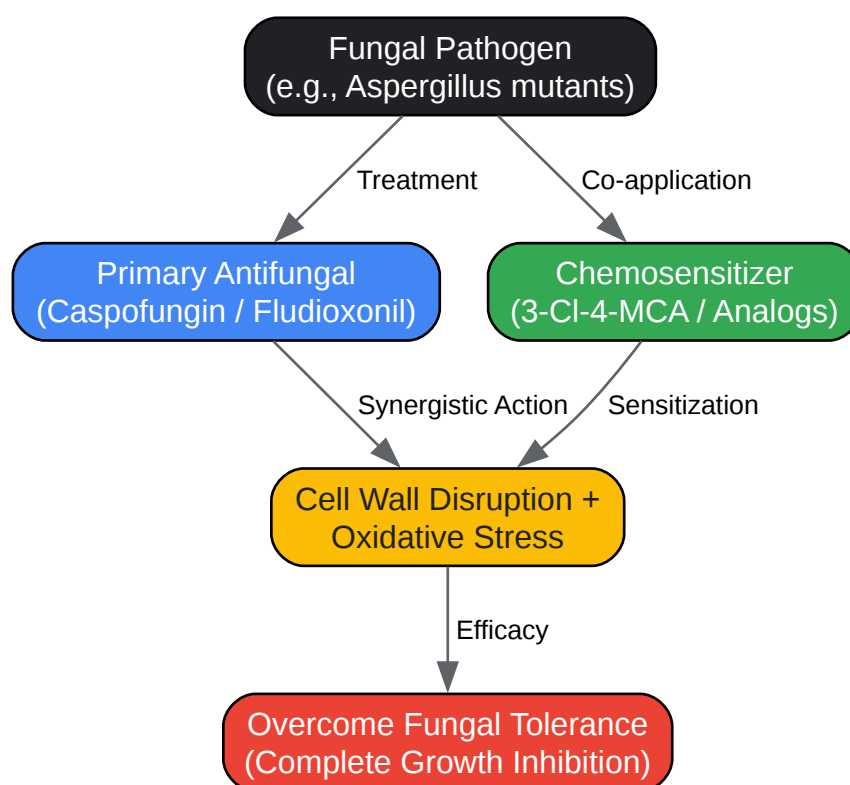
Toxicological assessments utilizing *Daphnia magna* and Microtox® bioassays confirm that these chlorinated transformation products possess significantly higher toxicity and long-range transport potential (LRTP) than the parent EHMC[2].

## Pharmacological Applications

Beyond its environmental implications, 3-Cl-4-MCA serves as a highly valuable scaffold in modern drug discovery.

### Antifungal Chemosensitization

Fungal pathogens, particularly *Aspergillus fumigatus* and *Saccharomyces cerevisiae* mutants, rapidly develop tolerance to cell-wall-disrupting drugs like Caspofungin (CAS)[3]. 3-Cl-4-MCA and its analogs act as "intervention catalysts." Co-application of these cinnamic acid derivatives disrupts the fungal cell wall integrity system (specifically targeting MAPK mutants), synergistically lowering the Minimum Inhibitory Concentration (MIC) of the primary antifungal agent and achieving complete growth inhibition[3].



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Caption: Synergistic antifungal workflow using cinnamic acid derivatives as chemosensitizers.

## Synthetic Enzymology for Anti-Aging Polyketides

In the pursuit of longevity therapeutics, 3-Cl-4-MCA is utilized as a starter acid in combinatorial biosynthesis[4]. By feeding 3-Cl-4-MCA to engineered E. coli expressing plant polyketide synthases (such as 18xCHS), researchers generate novel polyketide libraries[4]. These libraries are subsequently screened via medium-throughput mitochondrial function assays using C. elegans to identify caloric restriction (CR) mimetics capable of extending lifespan[4].

## Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls to guarantee reproducibility.

### Protocol 1: Extraction and GC-MS Quantification of 3-Cl-4-MCA from Aqueous Matrices

Purpose: To isolate and quantify 3-Cl-4-MCA formed during UV/chlorine water treatment simulations.

- **Sample Preparation & Spiking:** Collect 100 mL of the treated water sample. Immediately quench residual chlorine using sodium thiosulfate (0.1 M) to halt further halogenation. Spike the sample with 10 µL of a deuterated internal standard (e.g., Cinnamic acid-d7, 100 µg/mL) to validate extraction recovery.
- **Liquid-Liquid Extraction (LLE):** Acidify the sample to pH 2.0 using 1 M HCl to ensure the carboxylic acid group of 3-Cl-4-MCA is fully protonated (reducing water solubility). Extract three times with 20 mL of an ethyl acetate/n-hexane mixture (1:1 v/v)[1].
- **Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of ethyl acetate.
- **Derivatization (Optional but Recommended):** To improve GC volatility, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes to form the TMS-ester of the acid.
- **GC-MS Analysis:** Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column.

- Validation Check: The presence of the molecular ion peak  $[M]^+$  at  $m/z$  212 (or the corresponding TMS-derivative mass) and the characteristic isotopic pattern of chlorine (M : M+2 ratio of ~3:1) validates the identity of 3-Cl-4-MCA[1][9].

## Protocol 2: Antifungal Checkerboard Assay (FICI Determination)

Purpose: To validate the chemosensitizing efficacy of 3-Cl-4-MCA in overcoming antifungal tolerance.

- Inoculum Preparation: Prepare a fungal suspension of *Saccharomyces cerevisiae* (or *Aspergillus* MAPK mutants) adjusted to  $1 \times 10^4$  CFU/mL in RPMI 1640 medium[3].
- Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient. Dispense serial dilutions of the primary drug (e.g., Caspofungin, 0 to 64  $\mu\text{g/mL}$ ) along the x-axis, and serial dilutions of 3-Cl-4-MCA (0 to 2.0 mM) along the y-axis[3].
- Controls (Self-Validation):
  - Column 1: Growth control (media + inoculum, no drugs) to ensure organism viability.
  - Column 12: Sterility control (media only) to rule out contamination.
- Incubation & Reading: Incubate at 35°C for 48 hours. Measure optical density at 600 nm.
- Data Synthesis: Calculate the Fractional Inhibitory Concentration Index (FICI).
  - $\text{FICI} = (\text{MIC of Drug A in combo} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combo} / \text{MIC of Drug B alone})$ .
  - Causality Check: An  $\text{FICI} \leq 0.5$  indicates true synergism, proving that 3-Cl-4-MCA successfully disrupted the tolerance mechanism[3].

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